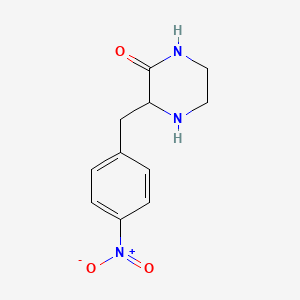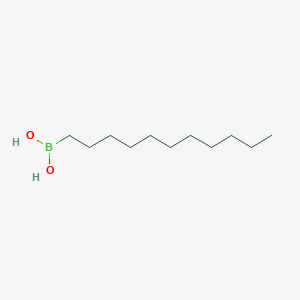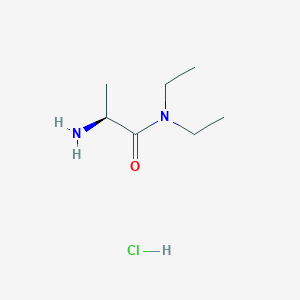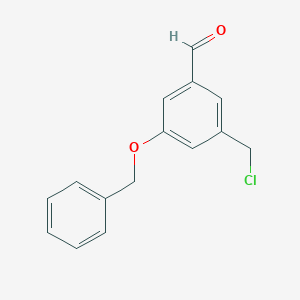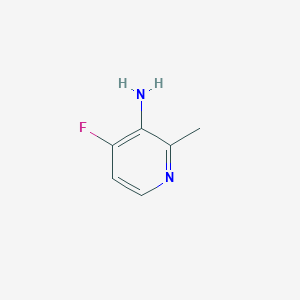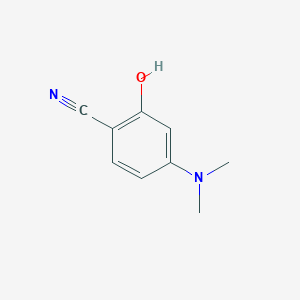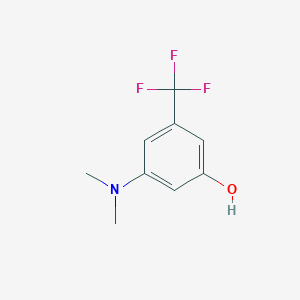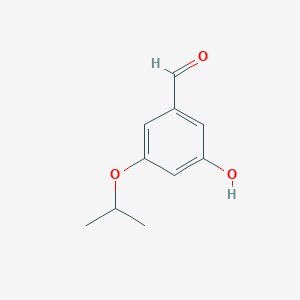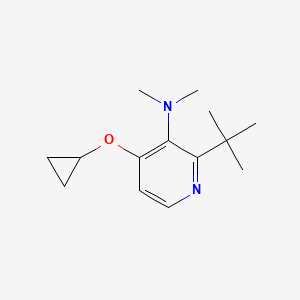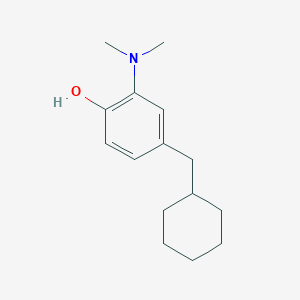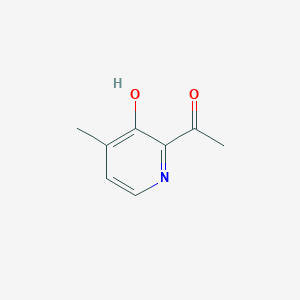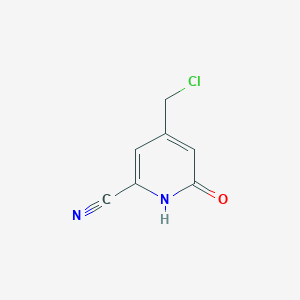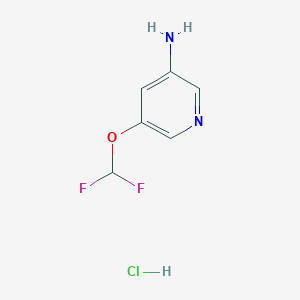![molecular formula C26H36N2O4 B14851665 (((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is notable for its ability to modulate cell signaling pathways and has been extensively studied for its biological effects on various cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adpoc-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the use of protecting groups to prevent undesired side reactions. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used to protect the amino group of the amino acids during the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of Adpoc-Trp-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to increase productivity and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Adpoc-Trp-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Adpoc-Trp-OH can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Scientific Research Applications
Adpoc-Trp-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its effects on cell signaling pathways and its potential role in modulating cellular functions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of peptide-based materials and as a research tool in various industrial applications.
Mechanism of Action
Adpoc-Trp-OH exerts its effects by interacting with specific molecular targets and pathways within cells. The compound is known to modulate cell signaling pathways, which can influence various cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid that serves as a precursor to various bioactive compounds.
Indole-3-acetic acid: A plant hormone that plays a role in cell growth and development.
Indole-3-propionic acid: A microbial metabolite with antioxidant properties.
Uniqueness of Adpoc-Trp-OH
Adpoc-Trp-OH is unique in its structure and biological activity. Unlike natural tryptophan derivatives, Adpoc-Trp-OH is a synthetic compound designed to modulate specific cell signaling pathways. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2S)-2-[[4-(3-bicyclo[3.3.1]nonanyl)-2-methylbutan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H36N2O4/c1-26(2,11-10-19-13-17-6-5-7-18(12-17)14-19)32-25(31)28-23(24(29)30)15-20-16-27-22-9-4-3-8-21(20)22/h3-4,8-9,16-19,23,27H,5-7,10-15H2,1-2H3,(H,28,31)(H,29,30)/t17?,18?,19?,23-/m0/s1 |
InChI Key |
AICFAXAINRRNTG-GAXRGCCTSA-N |
Isomeric SMILES |
CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC(C)(CCC1CC2CCCC(C2)C1)OC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


